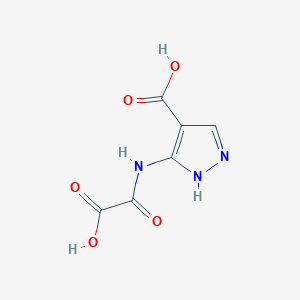![molecular formula C13H11NS B13959706 1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
1,3-Dimethyl[1]benzothieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl1benzothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1,3-Dimethyl1benzothieno[2,3-c]pyridine consists of a benzothiophene ring fused to a pyridine ring, with two methyl groups attached at the 1 and 3 positions of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl1benzothieno[2,3-c]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-(3-oxo-4-(phenylsulfanyl)butyl)-1,3-isoindolinediones in the presence of polyphosphoric acid (PPA) and chlorobenzene at 100°C for 3 hours . This process involves the formation of both the benzothiophene and pyridine rings sequentially.
Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is based on the Pictet-Spengler reaction, which is commonly used for the synthesis of tetrahydrobenzothienopyridines.
Industrial Production Methods
Industrial production methods for 1,3-Dimethyl1benzothieno[2,3-c]pyridine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl1benzothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine or tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and tetrahydropyridine derivatives.
Substitution: Various substituted benzothiophene and pyridine derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl1benzothieno[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a non-steroidal CYP17 inhibitor, which is important for the treatment of prostate cancer. It has shown promising anticancer activity and apoptosis induction in various cancer cell lines.
Biological Studies: The compound’s biological activity has been explored in various studies, including its effects on enzyme inhibition and cell cycle regulation.
Chemical Research: The compound is used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a CYP17 inhibitor, the compound inhibits the activity of cytochrome P450 17a-hydroxylase/C17,20-lyase (CYP17), which is involved in the biosynthesis of androgens . This inhibition leads to reduced androgen production, which is beneficial for the treatment of androgen-dependent prostate cancer.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl1benzothieno[2,3-c]pyridine can be compared with other similar compounds, such as:
Benzothieno[2,3-c]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical reactivity.
Benzothieno[3,2-g]indolizinium salts: These compounds have a similar benzothiophene ring but are fused with different heterocyclic rings, resulting in different chemical properties and applications.
The uniqueness of 1,3-Dimethyl1benzothieno[2,3-c]pyridine lies in its specific substitution pattern and its potential as a CYP17 inhibitor, which distinguishes it from other benzothienopyridine derivatives.
Propriétés
Formule moléculaire |
C13H11NS |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
1,3-dimethyl-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H11NS/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7H,1-2H3 |
Clé InChI |
NVHCMDGFGBAMIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=N1)C)SC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)



![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)




![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)


